molecular formula C15H10BrNO2 B1286359 2-(3-Bromobenzyl)isoindoline-1,3-dione CAS No. 183735-18-4

2-(3-Bromobenzyl)isoindoline-1,3-dione

Cat. No.: B1286359
CAS No.: 183735-18-4
M. Wt: 316.15 g/mol
InChI Key: HZNJTQRBGXEHBN-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Scientific Research Applications

2-(3-Bromobenzyl)isoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers, where its reactivity and functional groups are exploited for various applications.

Biochemical Analysis

Biochemical Properties

2-(3-Bromobenzyl)isoindoline-1,3-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of the dopamine receptor D2, which is involved in neurotransmission and is a target for antipsychotic drugs . Additionally, this compound exhibits inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . These interactions suggest that this compound may have potential therapeutic applications in neurological disorders.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound also affects cell signaling pathways, including those mediated by dopamine receptors, which can impact gene expression and cellular metabolism . The modulation of these pathways by this compound highlights its potential as a therapeutic agent in cancer and neurological diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the dopamine receptor D2, inhibiting adenylyl cyclase activity and reducing cyclic AMP levels . This compound also inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . These molecular interactions contribute to the compound’s pharmacological effects, including its potential antipsychotic and neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained modulation of dopamine receptor activity and acetylcholinesterase inhibition, suggesting potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticonvulsant and antipsychotic activities . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This compound’s metabolism can affect its pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins, which can affect its localization and accumulation in target organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with relevant biomolecules and exert its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-bromobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Phthalic anhydride reacts with 3-bromobenzylamine to form the intermediate 3-bromobenzylphthalimide.

    Cyclization: The intermediate undergoes cyclization to form this compound.

The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of isoindoline-1,3-dione derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoindoline-1,3-dione derivatives, while reduction reactions produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzyl)isoindoline-1,3-dione
  • 2-(3-Bromopropyl)isoindoline-1,3-dione
  • 2-(4-Chlorobenzyl)isoindoline-1,3-dione

Uniqueness

2-(3-Bromobenzyl)isoindoline-1,3-dione is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJTQRBGXEHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of phthalimide (0.64 g, 4.4 mmol) in DMF (10 ml) was added K2CO3 (1.65 g, 12.00 mmol), followed by 3-bromobenzyl bromide (1 g, 4.0 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with cool water (50 ml), resultant solid was filtered and dried under vacuum for 3 h to get the desired compound as a white solid (1.2 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.84 (m, 4H), 7.54 (s, 1H), 7.50-7.45 (m, 1H), 7.33-7.26 (m, 2H), 4.77 (s, 2H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

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